

Application Notes and Protocols for Bioconjugation with Azide-PEG9-amido-C8-Boc

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Compound of Interest

Compound Name: Azide-PEG9-amido-C8-Boc

Cat. No.: B8106264

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These application notes provide a comprehensive guide to the experimental setup for bioconjugation using the heterobifunctional linker, **Azide-PEG9-amido-C8-Boc**. This linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ubiquitin ligase ligand, ultimately leading to the degradation of the target protein.

The **Azide-PEG9-amido-C8-Boc** linker features three key components:

- An azide group for highly specific "click chemistry" conjugation.
- A nine-unit polyethylene glycol (PEG9) chain to enhance solubility and provide optimal spacing.
- A Boc-protected amine on an eight-carbon chain, which, after deprotection, allows for stable amide bond formation.

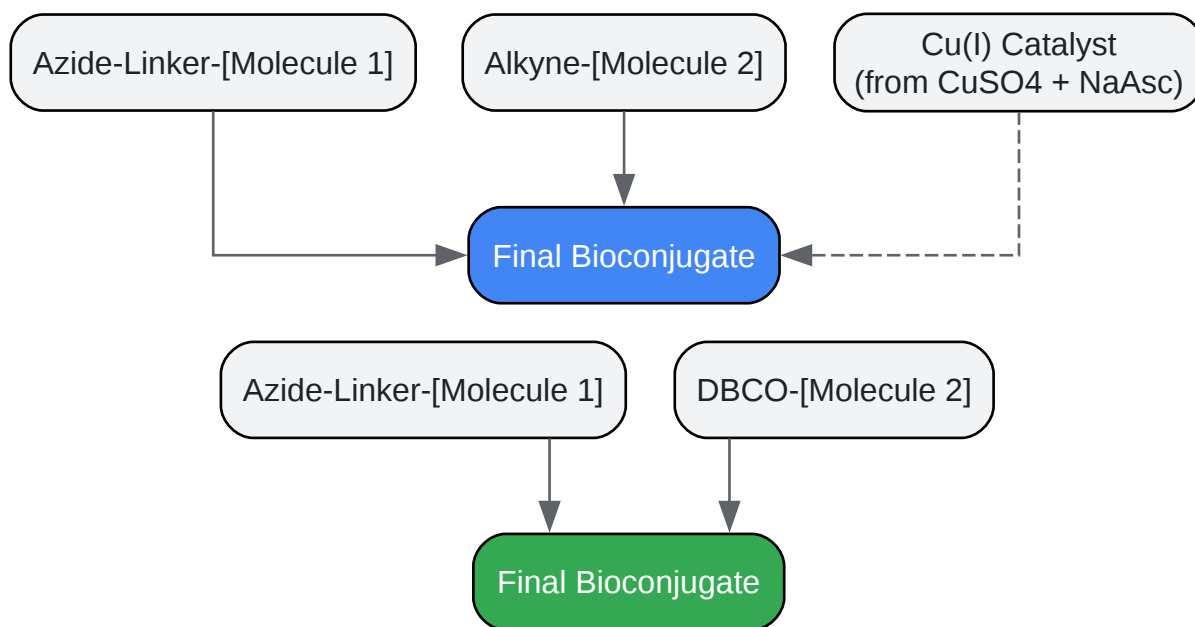
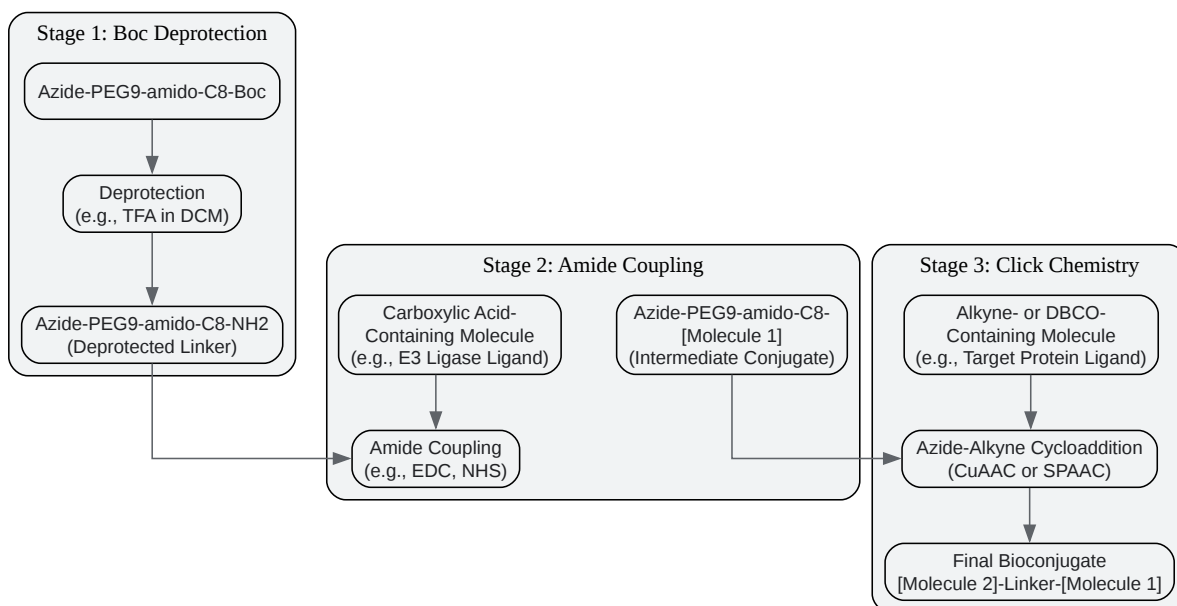
This document outlines a three-stage workflow for the effective use of this linker:

- Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose a primary amine.
- Amide Coupling: Conjugation of the deprotected linker to a molecule containing a carboxylic acid.

- Azide-Alkyne Cycloaddition (Click Chemistry): Attachment of an alkyne- or cyclooctyne-containing molecule to the azide terminus of the linker.

Experimental Workflow Overview

The overall experimental workflow for utilizing **Azide-PEG9-amido-C8-Boc** in a typical bioconjugation application, such as PROTAC synthesis, is depicted below. This process involves the sequential deprotection of the amine, coupling to a carboxylated molecule (e.g., an E3 ligase ligand), and subsequent click chemistry to attach an alkyne-modified molecule (e.g., a target protein ligand).



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